molecular formula C10H10N2S B1402966 (5-(Thiophen-2-yl)pyridin-3-yl)methanamine CAS No. 1346687-11-3

(5-(Thiophen-2-yl)pyridin-3-yl)methanamine

Cat. No.: B1402966
CAS No.: 1346687-11-3
M. Wt: 190.27 g/mol
InChI Key: QPCNANIYYCAHEK-UHFFFAOYSA-N
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Description

“(5-(Thiophen-2-yl)pyridin-3-yl)methanamine” is an organic compound that has gained interest in the scientific community due to its unique physical, chemical, and biological properties. It has a molecular weight of 190.27 .

Scientific Research Applications

Anticonvulsant Agents

A series of Schiff bases, including derivatives of 3-aminomethyl pyridine, were synthesized and screened for anticonvulsant activity. Compounds like N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine showed promise as potent anticonvulsant agents (Pandey & Srivastava, 2011).

Photocytotoxicity in Cancer Treatment

Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine were found to have significant photocytotoxic properties, making them potential candidates for cancer treatment. They were effective in generating reactive oxygen species and caused apoptosis in cancer cells (Basu et al., 2014).

Catalytic Applications

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were used to create unsymmetrical NCN′ pincer palladacycles. These compounds demonstrated good activity and selectivity in catalytic applications (Roffe et al., 2016).

Antiosteoclast Activity

Di(1-oxo/thioxoperhydro-1λ5-[1,3,2] diazaphospholo [1,5-a]pyridine-1-yl) (4-substituted phenyl) boronates were synthesized and showed moderate to high antiosteoclast and osteoblast activity. These compounds have potential applications in bone health (Reddy et al., 2012).

Antidepressant-like Activity

Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, acting as serotonin 5-HT1A receptor-biased agonists, demonstrated robust antidepressant-like activity in preclinical studies (Sniecikowska et al., 2019).

Anticancer Activity

Palladium and platinum complexes based on pyrrole Schiff bases, including R-(pyridin-2-yl)methanamine, showed significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).

Metal Ion Detection

Compounds like 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione demonstrated remarkable selectivity towards Cu2+ ions, indicating potential applications in metal ion detection (Gosavi-Mirkute et al., 2017).

Mechanism of Action

Target of Action

It is known to belong to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other compounds that compete for the same targets.

Biochemical Analysis

Biochemical Properties

(5-(Thiophen-2-yl)pyridin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound may interact with other biomolecules such as transporters and receptors, influencing their function and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and can vary depending on the cell type. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, this compound can affect the expression of genes involved in various cellular functions, including cell growth, differentiation, and apoptosis. The impact on cellular metabolism may include alterations in metabolic flux and changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For example, this compound can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of enzyme activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light or heat may lead to gradual degradation and loss of activity. Long-term studies in in vitro and in vivo settings have indicated that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are observed. Toxicity studies have highlighted the importance of careful dosage control to avoid adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the biotransformation of this compound into different metabolites, which may have distinct biological activities. The compound may also influence the levels of cofactors and other metabolites, affecting overall metabolic flux and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications . This compound may be directed to specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus, where it can exert its effects on cellular function. The localization of this compound within different subcellular compartments can influence its activity and interactions with other biomolecules.

Properties

IUPAC Name

(5-thiophen-2-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCNANIYYCAHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744429
Record name 1-[5-(Thiophen-2-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346687-11-3
Record name 1-[5-(Thiophen-2-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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